molecular formula C17H17N3O4 B2914613 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034583-21-4

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine

カタログ番号: B2914613
CAS番号: 2034583-21-4
分子量: 327.34
InChIキー: RMBRTDSCUASHMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine is a heterocyclic compound featuring a pyridazine core linked via an ether bridge to a piperidin-3-yl group. The piperidine moiety is further substituted with a 2H-1,3-benzodioxole-5-carbonyl group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes.

特性

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(12-5-6-14-15(9-12)23-11-22-14)20-8-2-3-13(10-20)24-16-4-1-7-18-19-16/h1,4-7,9,13H,2-3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBRTDSCUASHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

化学反応の分析

Types of Reactions

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of scientific research applications, including:

作用機序

The mechanism of action of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several piperidine- and pyridazine-containing molecules reported in pharmacological studies. Below is a comparative analysis based on functional groups, substituents, and biological activities:

Compound Core Structure Key Substituents Reported Activity Reference
3-{[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine Pyridazine + piperidine 2H-1,3-Benzodioxole-5-carbonyl (electron-rich aromatic group) Not explicitly reported; inferred GPCR modulation
Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids Pyridazine + pyrazole + piperazine 4-(3-Chlorophenyl)piperazine, 4-phenylpiperazine Analgesic activity surpassing aspirin (ED₅₀: 11h = 25 mg/kg; 11i = 30 mg/kg)
CP99994 Piperidine + benzylamino 2-Methoxybenzylamino NK₁ receptor antagonist (IC₅₀ = 1.2 nM)
LY303870 (Lanepitant) Piperidine + indole N-[2-methoxybenzyl]acetylamino NK₁ receptor antagonist (Ki = 0.5 nM)

Functional Group Impact on Activity

  • Pyridazine vs. Pyrazole/Piperazine Hybrids : Pyridazine derivatives with piperazine/piperidine substituents (e.g., 11h, 11i) demonstrate enhanced analgesic activity compared to aspirin, likely due to improved hydrogen bonding and hydrophobic interactions with targets like cyclooxygenases or opioid receptors . In contrast, the benzodioxole-carbonyl group in the target compound may enhance aromatic stacking or metabolic stability, but its lack of a pyrazole ring could reduce affinity for certain inflammatory mediators.
  • Piperidine vs. Piperazine: Piperazine-containing analogs (e.g., GR100679) often exhibit higher solubility and GPCR binding due to their basic nitrogen atoms. However, the piperidine group in the target compound, coupled with the benzodioxole-carbonyl, may prioritize selectivity for non-opioid pathways .

Pharmacological Trends

  • Electron-Withdrawing Substituents : Chlorophenyl (11b) and trifluoromethylphenyl (11e) groups in pyridazine derivatives correlate with increased analgesic potency, suggesting electron-deficient aromatic systems enhance target engagement. The benzodioxole group (electron-rich) in the target compound may instead favor interactions with serotonin or dopamine receptors .
  • Amide Linkages : The propanamide side chain in pyridazine-pyrazole hybrids (e.g., 11a-i) is critical for activity, whereas the ether linkage in the target compound may reduce metabolic degradation but limit conformational flexibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。